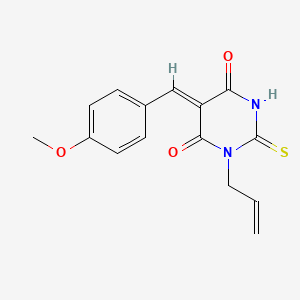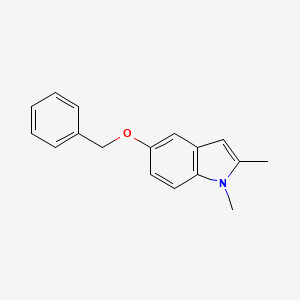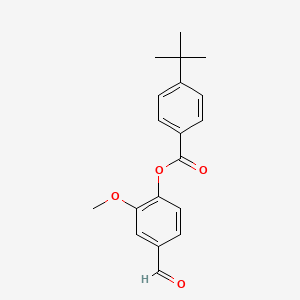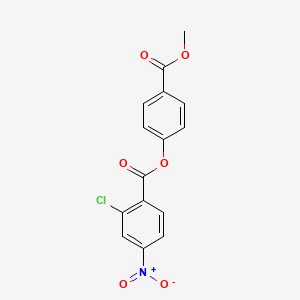![molecular formula C13H16N2O3 B5712541 N'-[2-(4-methoxyphenyl)acetyl]cyclopropanecarbohydrazide](/img/structure/B5712541.png)
N'-[2-(4-methoxyphenyl)acetyl]cyclopropanecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[2-(4-methoxyphenyl)acetyl]cyclopropanecarbohydrazide is an organic compound characterized by its unique structure, which includes a cyclopropane ring, a methoxyphenyl group, and a carbohydrazide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-methoxyphenyl)acetyl]cyclopropanecarbohydrazide typically involves the reaction of 4-methoxyphenylacetic acid with cyclopropanecarbohydrazide. The process can be summarized in the following steps:
Formation of 4-methoxyphenylacetyl chloride: 4-methoxyphenylacetic acid is reacted with thionyl chloride to form 4-methoxyphenylacetyl chloride.
Reaction with cyclopropanecarbohydrazide: The resulting 4-methoxyphenylacetyl chloride is then reacted with cyclopropanecarbohydrazide in the presence of a base such as triethylamine to yield N’-[2-(4-methoxyphenyl)acetyl]cyclopropanecarbohydrazide.
Industrial Production Methods
While specific industrial production methods for N’-[2-(4-methoxyphenyl)acetyl]cyclopropanecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
Types of Reactions
N’-[2-(4-methoxyphenyl)acetyl]cyclopropanecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the acyl moiety can be reduced to an alcohol.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Products may include 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: The major product would be the corresponding alcohol derivative.
Substitution: Various substituted hydrazides can be formed depending on the nucleophile used.
科学的研究の応用
Medicinal Chemistry: It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic properties.
Materials Science: The compound can be used in the development of novel materials with specific chemical and physical properties.
Biological Studies: It can be employed in studies investigating the biological activity of hydrazide derivatives.
作用機序
The mechanism of action of N’-[2-(4-methoxyphenyl)acetyl]cyclopropanecarbohydrazide is not well-documented. it is likely to interact with biological targets through its hydrazide moiety, which can form hydrogen bonds and other interactions with proteins and enzymes. The methoxyphenyl group may also contribute to its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- N’-[2-(4-methoxyphenyl)acetyl]cyclohexanecarbohydrazide
- 4-methoxyphenyl isothiocyanate
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
N’-[2-(4-methoxyphenyl)acetyl]cyclopropanecarbohydrazide is unique due to the presence of the cyclopropane ring, which imparts rigidity and distinct steric properties to the molecule. This structural feature can influence its reactivity and interactions with biological targets, distinguishing it from other similar compounds.
特性
IUPAC Name |
N'-[2-(4-methoxyphenyl)acetyl]cyclopropanecarbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-18-11-6-2-9(3-7-11)8-12(16)14-15-13(17)10-4-5-10/h2-3,6-7,10H,4-5,8H2,1H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBUWNGQCFFKDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NNC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(diethylamino)phenyl]-3-ethoxybenzamide](/img/structure/B5712481.png)
![3-[(4-chlorophenyl)thio]-N-(2-methoxyphenyl)propanamide](/img/structure/B5712495.png)



![2-cyano-N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)acetamide](/img/structure/B5712505.png)
![3-(2-chloro-6-fluorophenyl)-N-[(2-fluorophenyl)methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B5712508.png)

![N-[2-(azepan-1-yl)-2-oxoethyl]-N-cyclohexyl-4-fluorobenzenesulfonamide](/img/structure/B5712537.png)


![3-hydroxy-N'-{[5-(2-pyridinylthio)-2-furyl]methylene}-2-naphthohydrazide](/img/structure/B5712560.png)


